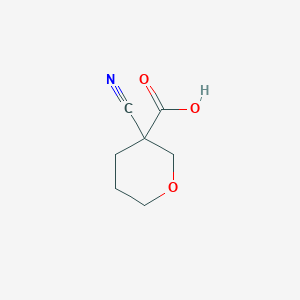

3-Cyanooxane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-cyanooxane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-4-7(6(9)10)2-1-3-11-5-7/h1-3,5H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUHIXJGHGHVIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 3-Cyanooxane-3-carboxylic acid

Abstract: This document provides a comprehensive technical guide for the synthesis and characterization of 3-Cyanooxane-3-carboxylic acid, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and materials science. The presence of a cyclic ether, a nitrile, and a carboxylic acid moiety within a single molecule offers multiple points for diversification. This guide details a proposed, robust synthetic pathway, outlines detailed protocols for structural elucidation using modern analytical techniques, and provides insights into the rationale behind key experimental choices, reflecting field-proven expertise for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

3-Cyanooxane-3-carboxylic acid is a substituted tetrahydropyran (oxane) derivative. Its trifunctional nature makes it a valuable building block for creating complex molecular architectures. The oxane ring is a privileged scaffold in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties. The nitrile and carboxylic acid groups provide orthogonal handles for a wide range of chemical transformations, including amide bond formation, reduction to amines, and various cycloadditions.

Due to the absence of a well-established, single-step synthesis in current literature, this guide proposes a logical and efficient synthetic strategy based on fundamental and reliable organic transformations. The core of this strategy is the oxidation of a primary alcohol precursor, a method widely recognized for its high yield and predictability.[1] Subsequent sections are dedicated to the rigorous characterization of the final product, ensuring a self-validating workflow from synthesis to confirmation.

Proposed Synthetic Pathway

The most direct and controllable route to synthesize the target compound is via the oxidation of a readily accessible precursor, 3-(hydroxymethyl)oxane-3-carbonitrile . This approach isolates the construction of the carboxylic acid functionality as the final key step, minimizing potential side reactions associated with harsher methods like nitrile hydrolysis, which could risk cleaving the ether ring under certain conditions.

The proposed transformation leverages a strong oxidizing agent to convert the primary alcohol directly into a carboxylic acid. This method is a cornerstone of organic synthesis for preparing carboxylic acids.[2]

Sources

A Researcher's Primer on 3-Cyanooxane-3-carboxylic acid (CAS: 1695144-42-3): Consolidating Current Knowledge and Charting a Path for Future Investigation

Preamble: Navigating the Frontiers of Chemical Knowledge

In the landscape of chemical research and drug development, we often encounter compounds that, despite being commercially available, lack a comprehensive public profile. 3-Cyanooxane-3-carboxylic acid, with CAS number 1695144-42-3, is one such molecule. While listed by several chemical suppliers, it exists in a relative data vacuum within peer-reviewed literature. This guide, therefore, deviates from a conventional whitepaper on a well-characterized molecule. Instead, it serves as a researcher's primer, consolidating the sparse available data, and more importantly, providing a scientifically grounded framework for its synthesis, characterization, and potential exploration. For the discerning scientist, this represents not a lack of information, but an opportunity for novel discovery.

Part 1: Compound Profile: What We Know

3-Cyanooxane-3-carboxylic acid, also known as 3-Cyanotetrahydro-2H-pyran-3-carboxylic acid, is a heterocyclic compound featuring a saturated six-membered oxane (tetrahydropyran) ring. The key functionalities, a nitrile (-C≡N) and a carboxylic acid (-COOH) group, are both attached to the same carbon atom (C3). This geminal substitution pattern is a site of significant chemical interest.

Physicochemical Properties

The publicly available data for this compound is limited, primarily sourced from chemical supplier databases. The following table summarizes the known and predicted properties.

| Property | Value | Source |

| CAS Number | 1695144-42-3 | [1][2][3] |

| Molecular Formula | C₇H₉NO₃ | [2] |

| Molecular Weight | 155.15 g/mol | [2] |

| Boiling Point (Predicted) | 374.3±42.0 °C | [2] |

| Synonyms | 3-Cyanotetrahydro-2H-pyran-3-carboxylic acid | [1] |

It is crucial to note that the boiling point is a predicted value and should be treated with caution until experimentally verified. The presence of both a hydrogen bond donor (the carboxylic acid) and acceptor, as well as the polar nitrile group, suggests a relatively high boiling point and potential for water solubility, although this decreases with the increasing size of the hydrocarbon portion of a molecule[4][5].

Part 2: A Proposed Pathway for Synthesis and Characterization

The absence of a published synthetic route necessitates a logical deduction of a plausible pathway. A common and effective method for the synthesis of α-cyano carboxylic acids is through the hydrolysis of a corresponding cyanohydrin or a related nitrile-containing intermediate[6].

Hypothetical Synthetic Workflow

A plausible approach would be to start from a suitable precursor, such as an ester of oxane-3-carboxylic acid. The introduction of the nitrile group at the C3 position followed by hydrolysis would yield the desired product.

Caption: A proposed synthetic route for 3-Cyanooxane-3-carboxylic acid.

This proposed synthesis is a standard, yet effective, sequence in organic chemistry. The initial α-bromination would create a reactive site for the subsequent nucleophilic attack by a cyanide source. The final step, hydrolysis, can be controlled to selectively hydrolyze the ester or both the ester and the nitrile, although acidic conditions are generally required to convert the nitrile to a carboxylic acid[6][7].

Framework for Structural Elucidation and Purity Assessment

For a novel or poorly characterized compound, a rigorous analytical workflow is paramount to confirm its identity and purity.

Caption: A standard workflow for the characterization of a novel chemical entity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon skeleton and the proton environments.

-

Mass Spectrometry (MS): This would confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The presence of characteristic peaks for the nitrile (around 2250 cm⁻¹) and the carboxylic acid (O-H stretch around 3000 cm⁻¹, C=O stretch around 1700 cm⁻¹) would provide functional group information.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.

-

Elemental Analysis: To confirm the empirical formula.

Part 3: Inferred Reactivity and Potential Avenues for Application

The bifunctional nature of 3-Cyanooxane-3-carboxylic acid suggests a rich and versatile chemistry. The carboxylic acid can undergo esterification, amidation, and reduction. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

The tetrahydropyran ring is a common motif in many natural products and pharmaceuticals, often imparting favorable pharmacokinetic properties such as increased solubility and metabolic stability[8]. The rigidity of the cyclic structure can also be advantageous in drug design for controlling the conformation of the molecule[8].

Given these features, potential, albeit speculative, applications could lie in:

-

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The dual functionality allows for diverse derivatization to explore structure-activity relationships. Structurally related cyanated cyclic compounds are explored as intermediates for various active pharmaceutical ingredients[9].

-

Materials Science: The carboxylic acid functionality could be used to incorporate this molecule into polymers or onto surfaces to modify their properties, for instance, to enhance hydrophilicity[8].

Part 4: Conclusion and Future Directions

3-Cyanooxane-3-carboxylic acid (CAS: 1695144-42-3) stands as a commercially available yet scientifically uncharted molecule. This guide has consolidated the limited available data and proposed a logical framework for its synthesis and characterization. The true potential of this compound remains to be unlocked through rigorous experimental investigation.

Future work should focus on:

-

Execution and Optimization of a Synthetic Route: The proposed synthesis should be experimentally validated and optimized.

-

Full Spectroscopic and Physicochemical Characterization: A comprehensive analysis is required to establish a complete and reliable profile of the compound.

-

Exploration of its Reactivity: A systematic study of its chemical transformations will unveil its utility as a synthetic intermediate.

-

Biological Screening: To assess its potential as a lead compound in drug discovery programs.

For the research community, 3-Cyanooxane-3-carboxylic acid represents an accessible starting point for innovation, with the potential to contribute to the development of new medicines and materials.

References

-

Arctom, CAS NO. 1695144-42-3 | 3-Cyanotetrahydro-2H-pyran-3-carboxylic .... Available at: [Link]

-

PubChemLite, 3-cyanooxetane-3-carboxylic acid (C5H5NO3). Available at: [Link]

- Google Patents, CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid.

-

PubChem, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid | C7H9NO3 | CID 15606290. Available at: [Link]

-

PubChem, Tetrahydro-2H-pyran-3-carboxylic Acid | C6H10O3 | CID 16767361. Available at: [Link]

-

Chemistry LibreTexts, 15.3: Physical Properties of Carboxylic Acids. Available at: [Link]

-

YouTube, Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Available at: [Link]

-

Sci-Hub, A New Route for Manufacture of 3-Cyano-1-naphthalenecarboxylic Acid. Available at: [Link]

-

Antibodies.com, Cyanine 3 carboxylic acid (A270142). Available at: [Link]

-

Save My Exams, Physical Properties of Carboxylic Acids (Edexcel A Level Chemistry): Revision Note. Available at: [Link]

-

PubChem, 3-Cyanocyclohexane-1-carboxylic acid | C8H11NO2 | CID 18417098. Available at: [Link]

-

YouTube, Properties of carboxylic acids | Lesson 6 | Everyday consumer Products | N5 Chemistry. Available at: [Link]

-

Chemistry LibreTexts, Making Carboxylic Acids by the Hydrolysis of Nitriles. Available at: [Link]

-

YouTube, Synthesis of Carboxylic acids [ORGANIC CHEMISTRY] Klein CH21.4. Available at: [Link]

-

PubChem, 3-Cyanooxirane-2-carboxylic acid | C4H3NO3 | CID 129314842. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 3-cyanooxane-3-carboxylic acid CAS#: 1695144-42-3 [amp.chemicalbook.com]

- 3. CAS 1695144-42-3 | Sigma-Aldrich [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. leapchem.com [leapchem.com]

- 9. CN1532187A - Method and intermediate for preparing 4-cyano cyclohexane carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Spectroscopic Data of 3-Cyanooxane-3-carboxylic acid

Introduction: Unveiling the Molecular Signature of a Novel Heterocycle

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-Cyanooxane-3-carboxylic acid, a substituted tetrahydropyran, presents a unique combination of functional groups—a cyclic ether, a nitrile, and a carboxylic acid—all centered around a quaternary carbon. This guide provides a comprehensive, in-depth prediction of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. By delving into the theoretical underpinnings and leveraging spectral data from analogous structures, we aim to equip researchers with a robust analytical framework for the identification and characterization of this and similar molecules. Our approach emphasizes not just the "what" of the predicted data but the "why" behind the spectral features, fostering a deeper understanding of the structure-property relationships at play.

Predicted ¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for 3-Cyanooxane-3-carboxylic acid are influenced by the interplay of the electronegative oxygen of the tetrahydropyran ring and the anisotropic effects of the cyano and carboxyl groups.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the protons of the tetrahydropyran ring and the acidic proton of the carboxyl group. The chemical shifts are predicted based on the known values for tetrahydropyran, with adjustments for the deshielding effects of the substituents at the C3 position.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Cyanooxane-3-carboxylic acid

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| H-2 (axial & equatorial) | 3.8 - 4.2 | m | Protons on the carbon adjacent to the ring oxygen are significantly deshielded. | |

| H-4 (axial & equatorial) | 2.0 - 2.4 | m | Protons on the carbon alpha to the quaternary center will be deshielded by the cyano and carboxyl groups. | |

| H-5 (axial & equatorial) | 1.7 - 2.1 | m | These protons are further from the electron-withdrawing groups and will appear more upfield. | |

| H-6 (axial & equatorial) | 3.5 - 3.9 | m | Protons on the other carbon adjacent to the ring oxygen are also deshielded. | |

| -COOH | 10.0 - 13.0 | br s | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[3] |

Note: These are predicted values and may vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule. The chemical shifts are predicted based on the values for tetrahydropyran and the known effects of cyano and carboxyl substituents.[3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Cyanooxane-3-carboxylic acid

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 65 - 70 | Carbon adjacent to the ring oxygen. |

| C-3 | 45 - 55 | Quaternary carbon substituted with two electron-withdrawing groups. |

| C-4 | 25 - 35 | Aliphatic carbon in the ring. |

| C-5 | 20 - 30 | Aliphatic carbon in the ring. |

| C-6 | 60 - 65 | Carbon adjacent to the ring oxygen. |

| -CN | 115 - 125 | Characteristic chemical shift for a nitrile carbon.[3][4][5] |

| -COOH | 170 - 180 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[3][4] |

Predicted Mass Spectrometry Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, offering insights into its structural components. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, often yielding a prominent molecular ion or pseudomolecular ion.[6][7]

Electrospray Ionization Mass Spectrometry (ESI-MS)

In negative ion mode ESI-MS, the deprotonated molecule, [M-H]⁻, is expected to be the base peak, confirming the molecular weight of the compound (C₇H₉NO₃, MW = 155.15 g/mol ). In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may be observed.

Table 3: Predicted m/z values in ESI-MS

| Ion | Predicted m/z | Ionization Mode |

| [M-H]⁻ | 154.05 | Negative |

| [M+H]⁺ | 156.06 | Positive |

| [M+Na]⁺ | 178.04 | Positive |

Predicted Fragmentation Pattern

Upon fragmentation (e.g., through collision-induced dissociation in MS/MS), the molecule is expected to undergo characteristic losses related to its functional groups.[8][9][10] The fragmentation pathways are likely to be initiated by the loss of the carboxylic acid group or cleavage of the tetrahydropyran ring.

Table 4: Predicted Key Fragment Ions in Mass Spectrometry

| Fragment Ion (m/z) | Proposed Structure/Loss | Rationale |

| 110 | [M-H-CO₂]⁻ | Decarboxylation is a common fragmentation pathway for carboxylic acids. |

| 98 | [M-H-CO₂-H₂O]⁻ | Subsequent loss of water from the ring. |

| 83 | [M-H-CO₂-HCN]⁻ | Loss of hydrogen cyanide from the nitrile group. |

| 55 | Further fragmentation | Cleavage of the tetrahydropyran ring. |

Experimental Protocols

To validate these predictions, the following experimental protocols are recommended. These protocols are designed to be self-validating by providing clear, reproducible steps for acquiring high-quality data.

NMR Data Acquisition Workflow

Caption: Workflow for NMR data acquisition and processing.

Detailed ¹H and ¹³C NMR Acquisition Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Cyanooxane-3-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[11]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.[12][13]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[14][15]

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio.[16]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, baseline correction, and integration. Calibrate the chemical shift axis using the TMS signal.

ESI-MS Data Acquisition Workflow

Caption: Workflow for ESI-MS data acquisition and analysis.

Detailed ESI-MS Protocol:

-

Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a solvent compatible with ESI-MS, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to aid ionization in positive mode.[17][18]

-

Instrument Setup: Infuse the sample solution into the electrospray source at a constant flow rate.

-

Data Acquisition: Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, and drying gas temperature) to achieve a stable and intense signal for the ion of interest. Acquire full scan mass spectra in both positive and negative ion modes.

-

MS/MS Analysis: Select the [M-H]⁻ ion (m/z 154) for collision-induced dissociation (CID) to obtain a product ion spectrum. Vary the collision energy to observe a range of fragment ions.[19]

-

Data Analysis: Analyze the full scan spectra to determine the accurate mass of the molecular ion. Interpret the MS/MS spectrum to identify characteristic fragment ions and propose fragmentation pathways.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a detailed and scientifically grounded prediction of the NMR and mass spectrometry data for 3-Cyanooxane-3-carboxylic acid. By understanding the expected spectral features and the principles that govern them, researchers are better equipped to interpret experimental data, confirm the structure of their synthesized compounds, and accelerate their research and development efforts. The provided protocols offer a starting point for the robust and reliable characterization of this and structurally related molecules.

References

-

Bush, K. L., Parker, C. E., Harvan, D. J., Bursey, M. M., & Hass, J. R. (1983). Negative Ion Mass Spectra of Organic Nitriles. Applied Spectroscopy, 37(1), 87-90. [Link]

-

LibreTexts. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Hunt, I. (n.d.). Ch20: Spectroscopy Analysis: Nitriles. University of Calgary. [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link]

-

LibreTexts. (2021). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Journal of the Chemical Society, Perkin Transactions 2, (7), 1337-1344. [Link]

-

Watson, J. T., & Sparkman, O. D. (2007). Introduction to Mass Spectrometry: Instrumentation, Applications, and Strategies for Data Interpretation, 4th Edition. Wiley. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, 3rd Edition. Wiley. [Link]

-

Williams, A. J., Martin, G. E., & Rovnyak, D. (Eds.). (2018). Modern NMR for organic chemists. Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2010). 15N NMR studies of a nitrile-modified nucleoside. Organic letters, 13(2), 236–239. [Link]

-

Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link]

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. Wiley-VCH. [Link]

-

Lambert, J. B., & Mazzola, E. P. (2019). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods, 2nd Edition. Wiley. [Link]

-

University of Oxford. (n.d.). NMR Textbooks. NMR Facility. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook, 3rd Edition. Springer. [Link]

-

Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.17. Whitman College. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aliphatic Nitriles. Analytical Chemistry, 31(1), 82-87. [Link]

-

Goldenberg, D. (2016). Principles of NMR Spectroscopy. University Science Books. [Link]

-

University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Reddit. (2013). Recommendation on book of mass spectrometry. r/chemistry. [Link]

-

R-NMR. (n.d.). SOP data acquisition. [Link]

-

Taylor & Francis Online. (1996). 13C NMR Chemical Shifts of Heterocycles: 3∗. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. [Link]

-

Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(15), 4487. [Link]

-

NMR Facility. (n.d.). Step-by-step procedure for NMR data acquisition. [Link]

-

University of Wisconsin-Madison. (2021). Common NMR experiments and the time it takes to run them. [Link]

-

University of Bristol. (2017). Quantitative NMR Spectroscopy. [Link]

-

Chan, M. K., & Chan, Y. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(3), 87–103. [Link]

-

University of Regensburg. (n.d.). Chemical shifts. [Link]

-

Chan, M. K., & Chan, Y. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist. Reviews, 24(3), 87–103. [Link]

-

SpectraBase. (n.d.). 3-Methyl-tetrahydropyran. [Link]

-

van der Hooft, J. J. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Mass spectrometry reviews, 39(5-6), 437–466. [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

-

LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

ResearchGate. (n.d.). Mass spectra and proposed scheme for the mass spectral fragmentation of 100 µM parent drug N-ethyl-1,4-DHP derivatives (a). [Link]

-

Assaf, J., et al. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Freie Universität Berlin. [Link]

Sources

- 1. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 2. compoundchem.com [compoundchem.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. scs.illinois.edu [scs.illinois.edu]

- 12. books.rsc.org [books.rsc.org]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. r-nmr.eu [r-nmr.eu]

- 15. chem.as.uky.edu [chem.as.uky.edu]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 18. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 19. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Cyanooxane-3-carboxylic Acid: A Versatile Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These cyclic systems offer a three-dimensional architecture that can effectively probe the intricate topographies of biological targets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. Among these, the oxane (tetrahydropyran) ring system has emerged as a particularly valuable motif. Its ability to act as a bioisosteric replacement for carbocyclic rings, such as cyclohexane, while introducing a hydrogen bond acceptor and modulating lipophilicity, makes it a favored building block for medicinal chemists.[1] This guide focuses on a specific, functionally rich derivative: 3-Cyanooxane-3-carboxylic acid, a molecule poised for significant application in the synthesis of novel therapeutic agents.

Nomenclature and Structural Elucidation

The compound of interest, "3-Cyanooxane-3-carboxylic acid," is systematically named according to IUPAC nomenclature as 3-cyano-tetrahydro-2H-pyran-3-carboxylic acid . The name "oxane" is a valid Hantzsch-Widman name for the saturated six-membered heterocycle containing one oxygen atom.

The structure features a tetrahydropyran ring with two functional groups, a cyano (-C≡N) group and a carboxylic acid (-COOH) group, geminally substituted at the C3 position. This arrangement creates a quaternary stereocenter, a feature that can impart significant conformational rigidity to the molecule and its derivatives.

Molecular Structure Diagram

Caption: 2D Structure of 3-Cyano-tetrahydro-2H-pyran-3-carboxylic acid.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| IUPAC Name | 3-cyano-tetrahydro-2H-pyran-3-carboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C₇H₉NO₃ | Calculated |

| Molecular Weight | 155.15 g/mol | Calculated[2] |

| Appearance | Predicted to be a white to off-white solid | General property of similar carboxylic acids |

| Solubility | Expected to have moderate solubility in water due to the presence of the carboxylic acid and ether oxygen, which can participate in hydrogen bonding.[3][4] Soluble in polar organic solvents like methanol, ethanol, and DMSO. | Structure-based prediction |

| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5, typical for aliphatic carboxylic acids. | General chemical knowledge |

| LogP | The calculated LogP for the isomeric 4-cyano-tetrahydropyran-4-carboxylic acid is -0.1, suggesting the 3-cyano isomer will also be hydrophilic.[2] | Isomer Comparison |

Synthesis and Methodologies

A direct, published synthesis for 3-cyano-tetrahydro-2H-pyran-3-carboxylic acid is not readily found, underscoring its status as a novel building block. However, a robust synthetic strategy can be devised based on established methodologies for the construction of substituted tetrahydropyrans and the introduction of cyano and carboxylic acid functionalities. The proposed pathway involves the creation of a suitable tetrahydropyranone precursor, followed by a Strecker-type reaction to introduce the geminal cyano and amino groups, and subsequent hydrolysis.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 3-Cyanooxane-3-carboxylic Acid.

Experimental Protocol: A Plausible Approach

Part 1: Synthesis of Tetrahydropyran-3-one (Precursor)

The synthesis of the key intermediate, tetrahydropyran-3-one, can be achieved through various established methods. One efficient approach is the Prins cyclization of a homoallylic alcohol with an aldehyde, which is a powerful tool for constructing tetrahydropyran rings.[5][6]

-

Reaction Setup: A solution of a suitable homoallylic alcohol and formaldehyde (or a formaldehyde equivalent like paraformaldehyde) in a non-polar solvent (e.g., dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Catalysis: A Lewis acid catalyst (e.g., BF₃·OEt₂, InCl₃, or a solid acid catalyst like Amberlyst® 15) is added portion-wise at 0 °C.[5] The choice of catalyst is critical for controlling selectivity and minimizing side reactions. The rationale for using a Lewis acid is to activate the aldehyde, facilitating the initial carbon-carbon bond formation and subsequent oxocarbenium ion generation, which is the key intermediate for the cyclization.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred until completion, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield tetrahydropyran-3-one.

Part 2: Strecker Synthesis of 3-Amino-3-cyanotetrahydropyran

The Strecker synthesis is a classic and reliable method for preparing α-amino nitriles from ketones or aldehydes.[7][8]

-

Reaction Setup: Tetrahydropyran-3-one is dissolved in an aqueous ethanol or methanol solution. To this solution, ammonium chloride (NH₄Cl) and potassium cyanide (KCN) are added sequentially.

-

Mechanism Insight: The reaction proceeds via the in situ formation of an imine from the ketone and ammonia (generated from NH₄Cl). The cyanide ion then acts as a nucleophile, attacking the imine carbon to form the stable α-amino nitrile.[7] This one-pot, three-component reaction is highly efficient.

-

Reaction Conditions: The mixture is stirred at room temperature for 24-48 hours. The progress is monitored by TLC or GC-MS.

-

Isolation: The product, 3-amino-3-cyanotetrahydropyran, often precipitates from the reaction mixture or can be extracted with an organic solvent like ethyl acetate after basification of the aqueous layer.

Part 3: Hydrolysis to 3-Cyanooxane-3-carboxylic Acid

The final step involves the selective hydrolysis of the amino group of the aminonitrile to a hydroxyl group and then oxidation, or more directly, hydrolysis of the nitrile to a carboxylic acid. However, a more controlled approach would involve hydrolysis of the aminonitrile to an amino acid, followed by diazotization and substitution. A more direct, albeit potentially challenging, route is the hydrolysis of the nitrile group of a protected intermediate. A more plausible route from the aminonitrile would be a two-step process involving hydrolysis of the nitrile to the amide and then to the carboxylic acid, while the amino group is protected.

A more direct approach from a different intermediate:

-

Formation of Cyanohydrin: Tetrahydropyran-3-one is treated with trimethylsilyl cyanide (TMSCN) in the presence of a catalytic amount of a Lewis acid (e.g., ZnI₂) to form the corresponding cyanohydrin.

-

Hydrolysis: The resulting cyanohydrin is then subjected to acidic hydrolysis (e.g., with concentrated HCl or H₂SO₄) under heating. This step converts the nitrile group into a carboxylic acid, yielding the final product. This method avoids the intermediacy of the amino group.

Spectroscopic Characterization

The structural confirmation of 3-Cyanooxane-3-carboxylic acid would rely on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several characteristic absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid.[9][10] A sharp, strong absorption around 1710 cm⁻¹ corresponds to the C=O stretching of the carboxyl group.[9][10] Additionally, a sharp, medium-intensity peak around 2250 cm⁻¹ would confirm the presence of the nitrile (C≡N) group.[9][10]

-

¹H NMR Spectroscopy: The proton NMR spectrum would show complex multiplets for the methylene protons of the tetrahydropyran ring, typically in the range of 1.5-4.0 ppm.[2] The protons on carbons adjacent to the oxygen atom (C2 and C6) would be the most deshielded, appearing further downfield.[2] The acidic proton of the carboxylic acid would appear as a broad singlet far downfield, typically between 10-13 ppm.[11]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide definitive evidence of the structure. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 170-185 ppm.[12] The nitrile carbon would appear around 115-125 ppm.[12] The carbons of the tetrahydropyran ring would appear in the aliphatic region, with the carbons adjacent to the oxygen (C2 and C6) being the most downfield (typically 60-70 ppm). The quaternary carbon at the C3 position would also be identifiable.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₇H₉NO₃) by providing a highly accurate mass measurement of the molecular ion.

Applications in Drug Discovery and Development

The unique structural features of 3-Cyanooxane-3-carboxylic acid make it a highly attractive scaffold for drug discovery. The tetrahydropyran ring itself is a privileged structure in medicinal chemistry.

The Tetrahydropyran Ring as a Bioisostere

The tetrahydropyran motif is often used as a bioisostere for a cyclohexane ring. This substitution can lead to several beneficial changes in the properties of a drug candidate:[1][13]

-

Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, which generally improves aqueous solubility compared to the purely lipophilic cyclohexane ring.

-

Reduced Lipophilicity: Replacing a methylene group (-CH₂-) with an oxygen atom reduces the molecule's overall lipophilicity (LogP), which can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

Metabolic Stability: The ether linkage is generally more stable to metabolic degradation than certain positions on a carbocyclic ring.

-

Conformational Constraint: The tetrahydropyran ring exists in a chair conformation, similar to cyclohexane, but with different bond lengths and angles, which can help in locking in a bioactive conformation for optimal target binding.

Potential Therapeutic Applications

The geminal cyano and carboxylic acid groups provide orthogonal handles for further chemical modification, allowing for the rapid generation of diverse compound libraries.

-

Scaffold for Protease Inhibitors: The rigid, 3,3-disubstituted tetrahydropyran core could serve as a novel scaffold for inhibitors of enzymes such as HIV protease, where cyclic ethers have been successfully employed.[13]

-

Building Block for Anticancer Agents: The tetrahydropyran ring is a component of several natural products with potent cytotoxic activity.[4] This building block could be used in the synthesis of novel analogues with potential applications in oncology.

-

Neurological and Metabolic Disorders: The ability to modulate physicochemical properties makes this scaffold suitable for developing CNS-penetrant drugs or for optimizing candidates for metabolic disease targets.

The following diagram illustrates the strategic role of the tetrahydropyran scaffold in modulating drug properties.

Caption: Role of the tetrahydropyran scaffold in drug design.

Conclusion

3-Cyanooxane-3-carboxylic acid represents a promising, yet underexplored, building block for medicinal chemistry. Its combination of a privileged heterocyclic scaffold with versatile, orthogonally addressable functional groups offers a powerful platform for the synthesis of novel, structurally complex molecules. While its synthesis requires a multi-step approach, the methodologies are well-precedented in organic chemistry. The anticipated benefits of incorporating this scaffold—improved solubility, modulated lipophilicity, and conformational rigidity—make it a highly valuable tool for researchers and scientists dedicated to the development of the next generation of therapeutic agents. Further exploration of its synthesis and application is warranted and is expected to yield significant contributions to the field of drug discovery.

References

-

Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15606290, 4-cyanotetrahydro-2H-pyran-4-carboxylic acid. PubChem. Retrieved from [Link].

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (cyanation). Organic Chemistry Portal. Available at: [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Ghosh, A. K., & Osswald, H. L. (2014). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

- Abraham, R. J., Warne, M. A., & Griffiths, L. (1998). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Journal of the Chemical Society, Perkin Transactions 2.

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

- Markó, I. E., & Leroy, B. (2006). The intramolecular Sakurai and related reactions: A powerful tool for the synthesis of complex polycyclic molecules. Tetrahedron.

-

ACS Publications. (2019). Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution. Organic Letters. Available at: [Link]

-

LibreTexts Chemistry. (2022). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Retrieved from [Link].

-

PubMed Central. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

ACS Publications. (1998). Asymmetric Strecker-Type Reaction of α-Aryl Ketones. Synthesis of (S)-αM4CPG, (S)-MPPG, (S)-AIDA, and (S)-APICA, the Antagonists of Metabotropic Glutamate Receptors. The Journal of Organic Chemistry. Available at: [Link]

-

MDPI. (2023). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. Available at: [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable. Available at: [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]

-

PubMed. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Available at: [Link]

- PubMed. (1984). Pharmacokinetics and Disposition of (2''R)-4'-O-tetrahydropyranyladriamycin in Dogs. Journal of Pharmacobio-Dynamics.

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry: A Tenth Edition - OpenStax adaptation. Available at: [Link]

-

ResearchGate. (2016). Organocatalysed one-pot three component synthesis of 3,3′-disubstituted oxindoles featuring an all-carbon quaternary center and spiro[2 H -pyran-3,4′-indoline]. RSC Advances. Available at: [Link]

-

RSC Publishing. (1998). Proton chemical shifts in NMR. Part 12. 1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Perkin Transactions 2. Available at: [Link]

-

PubMed Central. (2015). Copper-Catalyzed Regioselective ortho C–H Cyanation of Vinylarenes. PubMed Central. Available at: [Link]

-

NIH. (2021). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. Organic & Biomolecular Chemistry. Available at: [Link]

-

DR-NTU. (2010). Development of new methods in tetrahydropyran ring synthesis. Nanyang Technological University. Available at: [Link]

-

MDPI. (2024). Robustness Evaluation of a Legacy N-Glycan Profiling Method for a Therapeutic Antibody Under ICH Q14 Lifecycle Principles. Molecules. Available at: [Link]

-

LibreTexts Chemistry. (2023). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

ACS Publications. (2019). Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Organic Letters. Available at: [Link]

-

RSC Publishing. (2010). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

-

PubMed Central. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Pearson. (2024). Synthesis of Amino Acids: Strecker Synthesis. Pearson. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Synthesis and Initial Isolation of 3-Cyanooxane-3-carboxylic acid

Disclaimer: 3-Cyanooxane-3-carboxylic acid is not a widely documented compound in current scientific literature. This technical guide, therefore, presents a scientifically plausible, hypothetical pathway for its discovery and initial isolation. The methodologies described are grounded in established principles of organic chemistry and are based on analogous syntheses of related heterocyclic compounds. This document is intended for an audience of researchers, scientists, and drug development professionals to illustrate a potential synthetic and purification strategy.

Introduction and Strategic Rationale

The oxane (tetrahydropyran) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Its ability to improve pharmacokinetic properties such as solubility and metabolic stability makes it a desirable structural motif. The introduction of a quaternary center bearing both a nitrile (cyano) and a carboxylic acid group, as in the theoretical molecule 3-Cyanooxane-3-carboxylic acid , presents a unique chemical entity. The nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to other functional groups, while the carboxylic acid provides a key site for salt formation or further derivatization, making this molecule a potentially valuable building block for drug discovery.

This guide outlines a novel, multi-step synthetic pathway designed for the efficient construction of this target molecule, followed by a robust protocol for its isolation and purification. The strategic choices behind each step are detailed, emphasizing reaction mechanisms and the logic of reagent selection to ensure a self-validating and reproducible workflow.

Retrosynthetic Analysis and Pathway Design

A logical retrosynthetic analysis is crucial for designing an efficient synthesis. The target molecule, 3-Cyanooxane-3-carboxylic acid (1) , possesses two key functional groups on a single carbon atom within a saturated heterocyclic ring.

The primary disconnection strategy involves breaking the carbon-carbon bonds formed to install the cyano and carboxyl groups. A plausible disconnection is the hydrolysis of the nitrile and decarboxylation, which is complex. A more direct approach is to consider the formation of these two groups from a common precursor. A Strecker-type synthesis on a ketone is a possibility, but the cyclic ether oxygen complicates this.

A more robust retrosynthesis involves disconnecting the C-CN and C-COOH bonds, tracing them back to a precursor ketone. This leads to the key intermediate, oxane-3-one (3) . The cyano and carboxyl groups can be installed via a cyanohydrin formation followed by hydrolysis.

Caption: Retrosynthetic analysis of 3-Cyanooxane-3-carboxylic acid.

This analysis suggests a forward synthesis beginning with the formation of the oxane-3-one ring, followed by the diastereoselective installation of the cyano and carboxylic acid functionalities.

Proposed Synthetic Pathway and Experimental Protocols

The proposed forward synthesis is a three-step process designed for scalability and control.

Caption: Proposed multi-step synthetic workflow.

Step 1: Synthesis of Oxane-3-one

The synthesis of the key ketone intermediate can be achieved from commercially available 1,5-pentanediol. This involves a selective oxidation followed by a second oxidation. A more direct, albeit less common, route would be the cyclization of a precursor already containing the ketone. For this guide, we propose a two-step oxidation.

Protocol 1: Synthesis of Oxane-3-one

-

Selective Mono-oxidation: To a solution of 1,5-pentanediol (1.0 eq) in dichloromethane (DCM), add TEMPO (0.01 eq) and (diacetoxyiodo)benzene (BAIB) (1.1 eq). Stir at room temperature for 4-6 hours until TLC indicates consumption of the starting material.

-

Work-up: Quench the reaction with saturated aqueous sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude lactol by flash chromatography to yield the intermediate oxane-3-ol.

-

Oxidation to Ketone: Dissolve the purified oxane-3-ol (1.0 eq) in DCM. Add pyridinium chlorochromate (PCC) (1.5 eq) in one portion. Stir the mixture at room temperature for 2 hours.

-

Isolation: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove chromium salts. Concentrate the filtrate to yield crude oxane-3-one , which can be used in the next step without further purification if purity is >95% by GC-MS.

Causality: The use of TEMPO/BAIB allows for a selective oxidation of one primary alcohol to the aldehyde, which exists in equilibrium with the cyclic hemiacetal (lactol). A stronger, subsequent oxidation like PCC or a Swern oxidation is then required to convert the secondary alcohol of the lactol to the target ketone.

Step 2: Cyanohydrin Formation

The installation of the nitrile is achieved through the formation of a cyanohydrin from the ketone.

Protocol 2: Synthesis of 3-cyano-3-hydroxyoxane

-

Reaction Setup: In a flask equipped with a dropping funnel, dissolve oxane-3-one (1.0 eq) in ethanol.

-

Cyanide Addition: Add a solution of potassium cyanide (KCN) (1.2 eq) in water dropwise, while maintaining the temperature at 0-5°C. Following the KCN addition, add glacial acetic acid (1.5 eq) dropwise.

-

Reaction: Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the ketone.

-

Work-up: Carefully quench the reaction by pouring it into a mixture of ice and water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Causality: This procedure is a variation of the Strecker synthesis conditions. The acid protonates the carbonyl, activating it for nucleophilic attack by the cyanide ion. Using KCN requires careful handling due to its toxicity[1].

Step 3: Hydrolysis to 3-Cyanooxane-3-carboxylic acid

The final step is the hydrolysis of the cyanohydrin's nitrile group to a carboxylic acid. This must be done under conditions that do not degrade the oxane ring.

Protocol 3: Hydrolysis and Isolation

-

Acid Hydrolysis: Dissolve the crude cyanohydrin from the previous step in a 6M solution of hydrochloric acid. Heat the mixture to reflux (approx. 100°C) for 8-12 hours. The progress of the hydrolysis can be monitored by the cessation of ammonia evolution or by LC-MS.

-

Product Isolation: Cool the reaction mixture to room temperature. The product, being polar, may remain in the aqueous phase. Adjust the pH to ~2-3 with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate or a more polar solvent system like DCM/Isopropanol (4:1).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Cyanooxane-3-carboxylic acid .

Causality: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids[2]. Heating is required to drive the reaction to completion. The final product is a polar molecule, necessitating a robust extraction protocol for efficient isolation from the aqueous phase.

Purification Strategy

The crude product is expected to be a polar, potentially crystalline solid. Purification can be challenging due to its high polarity.

-

Acid-Base Extraction: An initial purification can be achieved by dissolving the crude product in an organic solvent and extracting it into a basic aqueous solution (e.g., dilute NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, and the aqueous layer is re-acidified to precipitate the pure product, which is then extracted back into an organic solvent.

-

Chromatography: If further purification is needed, reverse-phase flash chromatography is the method of choice for such polar compounds. A C18 column with a water/acetonitrile or water/methanol gradient would be appropriate. HILIC (Hydrophilic Interaction Liquid Chromatography) could also be an effective alternative[3].

-

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) could yield highly pure material.

Proposed Characterization and Data

Confirmation of the structure and purity of the synthesized 3-Cyanooxane-3-carboxylic acid would be achieved through standard analytical techniques.

| Parameter | Hypothetical Data | Interpretation |

| Appearance | White crystalline solid | Suggests a pure, stable compound. |

| Yield (Overall) | 35-45% | A reasonable yield for a multi-step synthesis of a complex molecule. |

| Purity (by HPLC) | >98% | Indicates successful purification. |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.5 (s, 1H, COOH), 3.5-3.8 (m, 4H, -OCH₂-), 1.8-2.1 (m, 4H, -CH₂-) | Confirms the presence of the carboxylic acid proton and the oxane ring protons. |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 175 (C=O), 120 (C≡N), 65-70 (2x -OCH₂-), 55 (quaternary C), 25-30 (2x -CH₂-) | Confirms the presence and chemical environment of all carbon atoms. |

| FT-IR (KBr, cm⁻¹) | 3300-2500 (broad, O-H), 2240 (C≡N), 1710 (C=O) | Characteristic stretches for the carboxylic acid OH, nitrile, and carbonyl groups. |

| HRMS (ESI-) | Calculated for C₇H₈NO₃⁻ [M-H]⁻: 154.0513; Found: 154.0510 | High-resolution mass spectrometry confirms the elemental composition. |

Conclusion

This guide presents a comprehensive and scientifically grounded hypothetical strategy for the synthesis and isolation of the novel compound 3-Cyanooxane-3-carboxylic acid . By leveraging established synthetic transformations and purification techniques for polar heterocyclic molecules, this document provides a clear and actionable framework for researchers. The detailed protocols and the rationale behind them are designed to serve as a starting point for the practical discovery and development of this and other complex, functionalized oxane derivatives for applications in medicinal chemistry and materials science.

References

-

Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

Britannica. (2023). Carboxylic acid - Nitriles, Synthesis, Reactions. [Link]

-

Chad's Prep. (2021). Retrosynthesis with Carboxylic Acids Derivatives. [Link]

-

ChemLibre Texts. (2021). Cyclic Ethers. [Link]

- Google Patents. (1987).

- Google Patents. (1989).

-

Jasperse, J. (n.d.). Synthesis of Carboxylic Acids. [Link]

-

MDPI. (2022). Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]

-

National Institutes of Health (NIH). (2018). Unexpected Isomerization of Oxetane-Carboxylic Acids. [Link]

-

PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

-

Reddit. (2023). Purification of strong polar and basic compounds. [Link]

-

StudySmarter. (2023). Nitrile Synthesis: Kolbe, Acid, Aromatic Techniques. [Link]

-

Thieme. (2021). 4-Cyano-3-oxotetrahydrothiophene (c-THT): An Ideal Acrylonitrile Anion Equivalent. [Link]

-

YouTube. (2018). Provide retrosynthetic analysis and synthetic route of the following compound. [Link]

Sources

Solubility Profile of 3-Cyanooxane-3-carboxylic acid in Organic Solvents: A Predictive and Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical parameter that governs its behavior in a multitude of scientific applications, from reaction kinetics and purification to formulation and bioavailability. This guide provides an in-depth analysis of the predicted solubility of 3-Cyanooxane-3-carboxylic acid in common organic solvents. In the absence of extensive empirical data for this specific molecule, we will leverage fundamental chemical principles to forecast its solubility profile. Furthermore, this document outlines a robust, step-by-step experimental protocol for the accurate determination of its solubility, ensuring a self-validating system for data generation. This guide is intended to equip researchers, chemists, and formulation scientists with the theoretical foundation and practical methodology required to confidently assess and utilize the solubility characteristics of 3-Cyanooxane-3-carboxylic acid and structurally related compounds.

Introduction: The Significance of Solubility for 3-Cyanooxane-3-carboxylic acid

3-Cyanooxane-3-carboxylic acid is a heterocyclic compound featuring a unique combination of functional groups: a polar oxane ring, a hydrogen-bonding carboxylic acid moiety, and a polar aprotic nitrile group. This trifecta of functionalities suggests a nuanced solubility profile that is highly dependent on the nature of the solvent. Understanding this profile is paramount for any laboratory or industrial application involving this molecule. For instance, in synthetic chemistry, solvent selection dictates reaction rates, yields, and impurity profiles. In purification processes like crystallization, solubility differences are exploited to achieve high purity. For drug development professionals, the solubility of a molecule in organic solvents can provide insights into its potential behavior in biological membranes and inform early-stage formulation strategies.

This guide will first deconstruct the molecular features of 3-Cyanooxane-3-carboxylic acid to predict its behavior in a range of organic solvents. Subsequently, a detailed experimental workflow for the empirical determination of its solubility will be presented, providing a clear path from theoretical prediction to experimental validation.

Physicochemical Profile and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[1] The key to predicting the solubility of 3-Cyanooxane-3-carboxylic acid lies in analyzing its structural components and their contributions to its overall polarity and hydrogen-bonding capabilities.

Molecular Structure:

-

Carboxylic Acid Group (-COOH): This is the most dominant functional group influencing solubility. It is highly polar and can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the carbonyl and hydroxyl oxygens).[2][3] This dual capability strongly favors solubility in polar protic solvents like alcohols (methanol, ethanol) and water. Carboxylic acids are generally soluble in polar organic solvents.[4]

-

Nitrile Group (-C≡N): The nitrile group is strongly polar and possesses a significant dipole moment due to the high electronegativity of nitrogen. It can act as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. This feature enhances solubility in polar solvents, both protic and aprotic.

-

Oxane Ring (Tetrahydropyran): The ether linkage within the oxane ring is polar and can act as a hydrogen bond acceptor. This contributes to the overall polarity of the molecule and its affinity for polar solvents.

Predicted Solubility Profile:

Based on the combination of these functional groups, we can predict the following solubility trends:

-

High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol . These solvents can engage in extensive hydrogen bonding with both the carboxylic acid and nitrile groups. Solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also predicted to be high due to their high polarity and ability to accept hydrogen bonds.

-

Moderate Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and tetrahydrofuran (THF) . These solvents can accept hydrogen bonds from the carboxylic acid and interact via dipole-dipole forces with the nitrile group, but they cannot donate hydrogen bonds, which may limit the solubility compared to protic solvents.[5]

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane, cyclohexane, and toluene . The large, polar functional groups of 3-Cyanooxane-3-carboxylic acid will have very weak interactions with these nonpolar solvents, making dissolution energetically unfavorable.[2]

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical data, a systematic and reproducible experimental approach is necessary. The isothermal shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a solvent.[6]

Materials and Equipment

-

3-Cyanooxane-3-carboxylic acid (solid, of known purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass test tubes with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Cyanooxane-3-carboxylic acid to a series of vials. The key is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached. A common duration is 24 to 48 hours.[6] Preliminary experiments can be run to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial (for gravimetric analysis) or a volumetric flask (for HPLC analysis). This step is critical to remove any undissolved micro-particles.

-

-

Quantification of Dissolved Solute:

-

Method A: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

-

Once the solvent is fully removed, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute. The difference in weight corresponds to the mass of the dissolved compound.

-

Calculate the solubility in g/100 mL or other desired units.

-

-

Method B: HPLC Analysis

-

Prepare a series of standard solutions of 3-Cyanooxane-3-carboxylic acid of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standards into the HPLC and plotting the peak area versus concentration.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

Caption: Experimental workflow for determining the solubility of 3-Cyanooxane-3-carboxylic acid.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison and interpretation.

| Solvent Classification | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Polar Protic | Methanol | 25 | ||

| Ethanol | 25 | |||

| Polar Aprotic | DMSO | 25 | ||

| Acetone | 25 | |||

| Ethyl Acetate | 25 | |||

| Nonpolar | Toluene | 25 | ||

| Hexane | 25 |

Conclusion

While specific published data on the solubility of 3-Cyanooxane-3-carboxylic acid is scarce, a thorough analysis of its molecular structure allows for a strong, theoretically grounded prediction of its solubility profile. The presence of a carboxylic acid, a nitrile, and an oxane ring points towards high solubility in polar protic solvents and diminishing solubility as solvent polarity decreases. This guide provides not only this predictive framework but also a detailed, actionable experimental protocol to obtain precise, quantitative solubility data. By following the outlined methodology, researchers can generate the critical data needed to advance their work, whether in synthesis, purification, or formulation development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids. Chemistry LibreTexts.

- LibreTexts. (2023, January 22). Physical Properties of Nitriles. Chemistry LibreTexts.

- Guha, R. (2010). Organic Solvent Solubility Data Book.

- eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.

- TSFX. (n.d.). Physical Properties of Carboxylic Acids.

Sources

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.4 Physical Properties of Carboxylic Acids | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. m.youtube.com [m.youtube.com]

Theoretical properties and computational modeling of "3-Cyanooxane-3-carboxylic acid"

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Theoretical Properties and Computational Modeling of 3-Cyanooxane-3-carboxylic acid

Abstract

3-Cyanooxane-3-carboxylic acid is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the C3 position with both a nitrile and a carboxylic acid group. This geminal substitution pattern on a saturated heterocyclic scaffold presents a unique combination of functionalities with potential applications in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific molecule, this guide provides a comprehensive theoretical framework for understanding its properties. We will delineate a series of computational workflows designed to predict its physicochemical, electronic, and structural characteristics. This document serves as a roadmap for researchers, enabling the in silico characterization of 3-Cyanooxane-3-carboxylic acid and guiding future experimental investigations.

Introduction: The Case for a Computational Approach

The molecule 3-Cyanooxane-3-carboxylic acid (CAS No. 1695144-42-3) represents a novel chemical entity with sparse representation in current chemical literature[1]. Its structure, combining a polar oxane ring with the acidic carboxyl group and the polar, reactive nitrile group, suggests a rich chemical profile. The oxane scaffold is a common motif in many biologically active compounds and natural products, often imparting favorable pharmacokinetic properties. The carboxylic acid group is a key pharmacophore in numerous drugs, facilitating interactions with biological targets and influencing solubility[2][3]. The nitrile group can act as a bioisostere for a carbonyl group or as a synthetic handle for further chemical transformations[4].

Given the absence of empirical data, a computational-first approach is not only practical but essential. By leveraging established quantum mechanics and molecular mechanics methods, we can generate robust hypotheses about the molecule's behavior, from its fundamental acidity to its dynamic conformational landscape. This guide will provide the theoretical underpinnings and detailed protocols for such an investigation.

Predicted Molecular Structure and Isomerism

The IUPAC name "3-Cyanooxane-3-carboxylic acid" defines the connectivity of the atoms. The oxane ring can exist in a chair conformation, which is generally the most stable for six-membered saturated rings. The substituents at the C3 position can be either axial or equatorial.

Caption: 2D representation of 3-Cyanooxane-3-carboxylic acid.

Computational geometry optimization is required to determine the preferred conformation (axial vs. equatorial substituents) and the precise bond lengths and angles.

Theoretical Properties and Their Significance

A range of molecular properties can be predicted using computational methods. These properties provide insights into the molecule's potential behavior in various chemical and biological environments.

Physicochemical Properties

These properties are crucial for drug development, as they influence absorption, distribution, metabolism, and excretion (ADME).

| Property | Predicted Significance | Recommended Computational Method |

| pKa | Governs the ionization state at physiological pH, affecting solubility and receptor binding. The electron-withdrawing nitrile group is expected to increase the acidity (lower the pKa) compared to a simple alkyl carboxylic acid. | DFT calculations with an implicit solvent model (e.g., SMD) and explicit water molecules.[5][6] |

| LogP | The logarithm of the partition coefficient between octanol and water, indicating lipophilicity. A balanced LogP is often desired for oral bioavailability. | ALOGPS, XLogP3, or other QSPR models. |

| Aqueous Solubility | Determines how well the compound dissolves in water, impacting formulation and bioavailability. | Calculated from LogP and other descriptors using models like the General Solubility Equation. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, correlates with drug transport properties, including blood-brain barrier penetration. | Calculated from 3D molecular geometry. |

Electronic Properties

Derived from quantum mechanical calculations, these properties describe the electron distribution and are fundamental to understanding reactivity.

| Property | Predicted Significance | Recommended Computational Method |

| HOMO/LUMO Energies | The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. The HOMO-LUMO gap indicates chemical reactivity and kinetic stability. | DFT (e.g., B3LYP/6-31G*). |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. It reveals regions prone to electrophilic or nucleophilic attack and sites for hydrogen bonding. | DFT calculation from the optimized geometry. |

| Dipole Moment | A measure of the overall polarity of the molecule, which influences its interaction with polar solvents and other molecules. | DFT calculation. |

Computational Modeling: A Practical Guide

This section provides step-by-step workflows for the in silico characterization of 3-Cyanooxane-3-carboxylic acid.

Workflow for Quantum Mechanical Calculations

Density Functional Theory (DFT) is a robust method for calculating the electronic structure and properties of molecules.

Caption: Workflow for DFT-based property prediction.

Protocol for pKa Prediction: A reliable method for pKa prediction involves calculating the Gibbs free energy of the acid and its conjugate base in solution.[6]

-

Model Building : Create two models: (a) the neutral 3-cyanooxane-3-carboxylic acid and (b) its deprotonated (carboxylate) form.

-

Geometry Optimization : Perform a full geometry optimization for both species in the gas phase and then in a simulated aqueous environment using an implicit solvent model like the Solvation Model based on Density (SMD). A functional like M06-2X or CAM-B3LYP with a basis set such as 6-311+G(d,p) is recommended.[5][7]

-

Frequency Calculation : Perform a frequency calculation for both optimized structures in the solvent model to obtain the Gibbs free energies.

-

pKa Calculation : The pKa is calculated using the following equation:

pKa = (G(A⁻) - G(HA) + G(H⁺)) / (2.303 * RT)

Where G(A⁻) and G(HA) are the calculated Gibbs free energies of the conjugate base and the acid, respectively. G(H⁺) is the empirical Gibbs free energy of a proton in water.

Workflow for Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the molecule, which is crucial for understanding its interactions with biological macromolecules.[1][8][9]

Caption: General workflow for Molecular Dynamics simulation.

Protocol for MD Simulation:

-

Parameterization : Since this is a novel molecule, a force field must be generated. The General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are suitable choices. Atomic charges should be derived from quantum mechanical calculations (e.g., RESP or Mulliken charges from the DFT workflow).

-